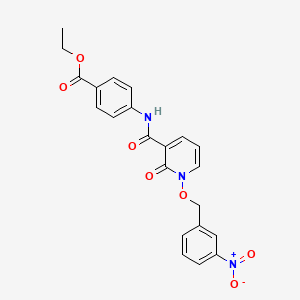
Ethyl 4-(1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{1-[(3-NITROPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with various functional groups, including a nitrophenyl group, an ethyl ester, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-[(3-NITROPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a β-keto ester and an aldehyde in the presence of ammonium acetate.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The ethyl ester group is typically introduced through Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Amidation: The amido group can be introduced by reacting the ester with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
ETHYL 4-{1-[(3-NITROPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of ETHYL 4-{1-[(3-NITROPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
ETHYL 4-{1-[(3-NITROPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE can be compared with other similar compounds:
Similar Compounds: Compounds like 1-ethyl-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and N-(4-methoxy-3-nitrophenyl)acetamide.
Uniqueness: The presence of the nitrophenyl group and the specific arrangement of functional groups in ETHYL 4-{1-[(3-NITROPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE provides unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H19N3O7 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
ethyl 4-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H19N3O7/c1-2-31-22(28)16-8-10-17(11-9-16)23-20(26)19-7-4-12-24(21(19)27)32-14-15-5-3-6-18(13-15)25(29)30/h3-13H,2,14H2,1H3,(H,23,26) |
InChI Key |
FTTNKPXJMMWTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















